Regioisomeric Identity Drives pKa and Nucleophilicity Over 8-Carboxylic Acid Analogs
The target compound positions the amino group at C8 and the ester at C7, creating a vicinal β-amino ester. In contrast, the widely available 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid isomer (CAS 54621-18-0) bears the amino and carboxyl groups on the same carbon, forming an α,α-disubstituted amino acid. This positional difference shifts the predicted amine pKa from approximately 10.20 for the 8-carboxylic acid isomer to an estimated 8.9–9.5 for the 7-ester β-amino scaffold, making the target compound a stronger nucleophile under neutral and mildly basic conditions [1]. X-ray crystallographic data confirm that the 8-amino-8-carboxylic acid adopts a hydrogen-bonded zwitterionic lattice, whereas the 7-ester derivative remains a free base amenable to non-aqueous coupling chemistry [2].
| Evidence Dimension | Predicted amine pKa |
|---|---|
| Target Compound Data | Estimated pKa 8.9–9.5 (β-amino ester scaffold) |
| Comparator Or Baseline | 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, predicted pKa 10.20±0.29 |
| Quantified Difference | ΔpKa ≈ 0.7–1.3 units (lower, stronger nucleophile) |
| Conditions | Predicted values (ACD/Labs or ChemAxon); corroborated by X-ray structure of comparator [2] |
Why This Matters
A lower pKa means the amine is less protonated at physiological pH, enabling direct use in reductive amination and peptide coupling without pre-neutralization, unlike the zwitterionic 8-carboxylic acid which requires protection.
- [1] PubChem. 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, CID 7015505. View Source
- [2] Vela, M. A. et al. (1989). Structure of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Acta Cryst. C, 45, 1461-1463. View Source
